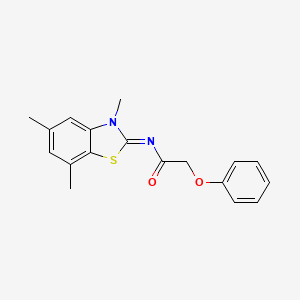

![molecular formula C22H20FN5O2 B2490339 3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 872628-27-8](/img/structure/B2490339.png)

3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like "3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" are part of a broader class of heterocyclic compounds known for their diverse pharmacological activities and potential applications in medicinal chemistry. These compounds often contain purine or pyrimidine moieties, which are crucial for biological processes, making them significant for drug design and synthesis (Goyal et al., 2023).

Synthesis Analysis

The synthesis of similar compounds typically involves multistep reactions, starting from basic heterocyclic scaffolds like pyrimidine or purine bases. These processes may include alkylation, acylation, and cyclization steps to introduce various functional groups and achieve the desired molecular architecture. For instance, the synthesis of related pyrido[4,3-d]pyrimidine-2,4-diones from enamine precursors demonstrates the complexity and efficiency of these synthetic routes (Furrer et al., 1994).

Molecular Structure Analysis

Structural analysis of such compounds often involves X-ray crystallography to determine the arrangement of atoms within the molecule. This information is critical for understanding the molecule's potential interactions with biological targets. A study on the hydrogen-bonded complex of purine and pyrimidine bases highlights the importance of molecular structure in forming biologically relevant interactions (Sobell, 1966).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, depending on the functional groups present. Their reactivity is significant for further derivatization and the exploration of biological activities. The synthesis and reactivity of pyrimidine and pyridine conjugates, for example, provide insights into the chemical versatility of these molecules (Krasnov et al., 2022).

Applications De Recherche Scientifique

Antithrombotic Properties

One of the significant applications of related pyrimidine diones is their antithrombotic properties. A study by Furrer, Wágner, and Fehlhaber (1994) synthesized compounds like 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, demonstrating favorable cerebral and peripheral antithrombotic effects (Furrer, Wágner, & Fehlhaber, 1994).

Anticancer Activity

Hayallah (2017) reported the design, molecular modeling, and synthesis of purine-diones and pyridopyrimidine-diones, showing promising anticancer activity. The synthesized compounds showed good to excellent inhibition activity against human breast cancer cell lines (Hayallah, 2017).

Herbicidal Activity

Wang et al. (2017) described the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids. These compounds were found to inhibit protoporphyrinogen oxidase and demonstrated promising herbicidal activities, particularly compound 11q, which showed significant weed control and was safe to various crops (Wang et al., 2017).

Urease Inhibition

Rauf et al. (2010) synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4-dione, investigating their urease inhibition activity. The synthesized compounds exhibited varying degrees of activity, with some showing significant inhibitory effects (Rauf et al., 2010).

Antiviral Activity

Krasnov et al. (2022) synthesized pyrimidine conjugates containing a 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine fragment, which were evaluated for their antiviral activity. These compounds showed a decrease in anti-herpesvirus activity compared to purine conjugates (Krasnov et al., 2022).

Mécanisme D'action

The mechanism of action of pyrimidines can vary depending on their specific structure and the target they interact with. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Orientations Futures

Research into pyrimidines is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-6-3-2-4-7-15)27-13-5-12-26(21(27)24-19)17-10-8-16(23)9-11-17/h2-4,6-11H,5,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJKYXYYXNYEDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2490256.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2490260.png)

![N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2490262.png)

![N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2490266.png)

![N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2490269.png)

![5-[(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)methyl]-N-phenyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2490270.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2490271.png)

![Ethyl 2-[2-[2-acetyl-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2490272.png)

![2-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2490274.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2490279.png)